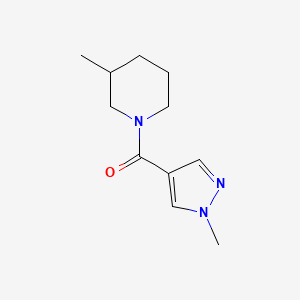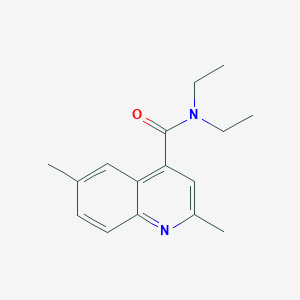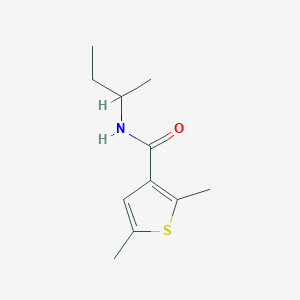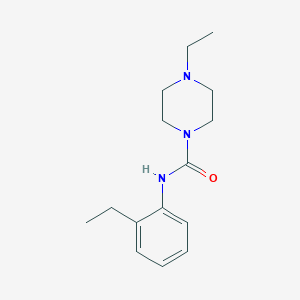
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MDMB-2201, is a synthetic cannabinoid that has been used for scientific research purposes. It was first synthesized in 2012 and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This activation results in a variety of physiological effects, including pain relief, anti-inflammatory effects, and changes in mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone are similar to those of other synthetic cannabinoids. These effects include changes in heart rate, blood pressure, body temperature, and respiratory rate. Additionally, (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been shown to have analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone in scientific research is its potency and selectivity for the cannabinoid receptors. This allows for more precise and targeted studies of the endocannabinoid system. However, one of the limitations of using (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is its potential for abuse and dependence, which can complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone. These include investigating its potential as a therapeutic agent for various medical conditions, such as chronic pain, inflammation, and cancer. Additionally, further studies are needed to better understand its mechanism of action and potential side effects. Finally, there is a need for more research on the long-term effects of (3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone use and its potential for abuse and dependence.
Méthodes De Synthèse
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone is synthesized by combining 3-methylpiperidin-1-ylamine with 1-methylpyrazol-4-ylmethanone. The reaction is typically carried out using standard organic chemistry techniques, such as refluxing the reactants in an appropriate solvent and isolating the product by filtration or chromatography.
Applications De Recherche Scientifique
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been used in a variety of scientific studies to investigate its effects on the endocannabinoid system and its potential therapeutic applications. Some of the areas of research include its use as an analgesic, anti-inflammatory, and anti-cancer agent.
Propriétés
IUPAC Name |
(3-methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-4-3-5-14(7-9)11(15)10-6-12-13(2)8-10/h6,8-9H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWZNIUIVXDJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dimethyl-N-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]propanamide](/img/structure/B7513599.png)

![3-[2-(2-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B7513613.png)
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-3-methylsulfanylpropanamide](/img/structure/B7513624.png)

![N-[1-(azocan-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7513632.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7513637.png)
![Ethyl 4-[(4-bromophenyl)sulfonylamino]butanoate](/img/structure/B7513639.png)

![4-methyl-5-[(1-methyl-2-oxopyridin-4-yl)methyl]-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B7513666.png)
![N-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7513676.png)
![3-Methyl-1-[4-(piperidine-1-carbonyl)piperidin-1-yl]butan-1-one](/img/structure/B7513683.png)
